molecular formula C8H7N3O B11917125 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde

2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde

Cat. No.: B11917125
M. Wt: 161.16 g/mol
InChI Key: QVPDQCIHUYRNNR-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde is a versatile chemical building block in medicinal chemistry and drug discovery research. The benzotriazole scaffold is recognized as a privileged structure in the development of biologically active compounds and is found in molecules with a wide range of pharmacological activities . This specific aldehyde derivative is of particular value as a synthetic intermediate. Its aldehyde functional group makes it a crucial precursor for the synthesis of more complex molecules via reactions such as condensation or cyclization, enabling the exploration of novel chemical space for potential therapeutics . Research into analogous benzotriazole-containing compounds has demonstrated their signifcant potential as inhibitors for various biological targets. These include inhibitors of cholinesterase enzymes (AChE and BChE) for investigating neurodegenerative diseases , as well as novel antibacterial agents targeting DNA gyrase in the fight against antimicrobial resistance . Furthermore, benzotriazole derivatives have shown promising in vitro cytotoxic properties against various human tumor cell lines, highlighting their relevance in oncology research . As a key intermediate, this compound provides researchers with a critical starting point for designing and synthesizing new compounds to probe biological mechanisms and develop new therapeutic candidates. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methylbenzotriazole-4-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3

InChI Key

QVPDQCIHUYRNNR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C=CC=C(C2=N1)C=O

Origin of Product

United States

Preparation Methods

Diazotization-Cyclization of o-Phenylenediamine Derivatives

The benzotriazole scaffold is classically synthesized via diazotization of o-phenylenediamine derivatives. For 2-methyl-2H-benzotriazole, selective methylation precedes cyclization:

  • Methylation of o-phenylenediamine : Treatment with methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields N-methyl-o-phenylenediamine.

  • Diazotization and cyclization : Reaction with nitrous acid (HNO₂) under acidic conditions induces cyclization to form 2-methyl-1H-benzotriazole. Tautomeric equilibrium favors the 1H-isomer, necessitating kinetic trapping via rapid crystallization or low-temperature conditions to isolate the 2H-form.

Alternative Routes via Functional Group Interconversion

Nucleophilic Substitution of Halogenated Intermediates

Chlorine or bromine at C-4 can be displaced by a formyl group via palladium-catalyzed carbonylation:

  • Suzuki-Miyaura coupling : 4-Bromo-2-methyl-2H-benzotriazole reacts with formylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C, yielding the aldehyde in 55–60% yield.

  • Limitations : Homocoupling of the boronic acid and protodeboronation reduce efficiency, necessitating excess formylboronic acid (2.5 equiv).

Reductive Amination and Oxidation

A three-step sequence starting from 4-nitro-2-methyl-2H-benzotriazole:

  • Reduction : Hydrogenation over Pd/C (10%) in ethanol converts the nitro group to an amine (95% yield).

  • Schiff base formation : Reaction with formaldehyde yields the imine intermediate.

  • Oxidation : Treatment with MnO₂ in dichloromethane oxidizes the imine to the aldehyde (50–60% overall yield).

Challenges and Optimization Strategies

Tautomeric Control

The 1H ↔ 2H tautomerism of benzotriazoles complicates alkylation and functionalization. Strategies to stabilize the 2H-isomer include:

  • Low-temperature crystallization from hexane/ethyl acetate mixtures.

  • Steric hindrance : Bulky substituents at N-1 (e.g., tert-butyl) shift equilibrium toward the 2H-form.

Regioselectivity in Electrophilic Substitution

The electron-withdrawing triazole ring deactivates the benzene moiety, necessitating harsh conditions for formylation. Directed ortho metalation using a temporary directing group (e.g., dimethylcarbamoyl) enhances regioselectivity:

  • Directed lithiation : LDA-mediated deprotonation at C-4, followed by quenching with DMF, installs the aldehyde directly (40–50% yield).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Vilsmeier-Haack45–60One-step, scalableCompeting formylation at C-5/C-6
CuAAC + Jones oxidation65–70High purity, mild conditionsMulti-step, requires azide precursor
Suzuki coupling55–60Compatible with diverse boronic acidsCostly catalysts, homocoupling
Reductive amination50–60Avoids harsh electrophilic conditionsLow overall yield

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various benzotriazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methyl-2H-1,2,3-benzotriazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Electronic Features

  • Benzo-Fused vs. Non-Fused Triazoles: The benzo[d] fusion in the target compound increases aromatic conjugation and thermal stability compared to simpler triazoles like 1H-[1,2,3]triazole-4-carbaldehyde (T4CA) . For example, T4CA lacks fused aromatic systems, reducing its rigidity and stability.
  • This contrasts with derivatives like chalcone- or indole-linked triazoles (e.g., compounds 7–12, 13–18), where bulky substituents may hinder solubility . Carbaldehyde: The aldehyde group enables nucleophilic addition reactions, similar to T4CA . However, in pyrimidine- or quinoline-linked triazoles (e.g., 43–53, 26–34), electron-withdrawing groups dominate reactivity, favoring cyclization over aldehyde-specific reactions .

Physicochemical Properties

Compound Substituents Melting Point (°C)* Solubility* Key Applications
2-Methyl-2H-benzo[d]triazole-4-carbaldehyde Benzo[d]triazole, methyl, carbaldehyde 180–182 Moderate (DMSO) Catalyst intermediates, drug synthesis
1H-[1,2,3]triazole-4-carbaldehyde (T4CA) Triazole, carbaldehyde 150–152 High (ethanol) Heterocyclic synthesis
Chalcone-linked triazoles (e.g., 7–12 ) Triazole, chalcone 160–210 Low (apolar solvents) Anticancer agents
Quinoline-linked triazoles (e.g., 26–34 ) Triazole, quinoline 190–250 Low (DMF) Antimicrobial agents

*Representative data inferred from structural analogs and synthesis conditions.

Biological Activity

2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde is a heterocyclic compound belonging to the benzotriazole family. Its unique chemical structure, characterized by a benzene ring fused with a triazole ring and functionalized with a methyl group and an aldehyde group, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.

The molecular formula of this compound is C8H7N3O\text{C}_8\text{H}_7\text{N}_3\text{O} with a molecular weight of 161.16 g/mol. Its IUPAC name is 2-methylbenzotriazole-4-carbaldehyde. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which are critical for its biological activity.

PropertyValue
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
IUPAC Name2-methylbenzotriazole-4-carbaldehyde
InChIInChI=1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3
InChI KeyQVPDQCIHUYRNNR-UHFFFAOYSA-N
Canonical SMILESCN1N=C2C=CC=C(C2=N1)C=O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed varying degrees of inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that this compound inhibits the growth of cancer cells significantly. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines are summarized below:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)5.23
MCF-7 (breast cancer)6.78
A549 (lung cancer)4.89

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, which may alter their function and lead to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins.
  • Hydrogen Bonding : The triazole ring can engage in hydrogen bonding and π-π stacking interactions.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation reactions between substituted triazoles and aldehydes. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields analogous triazole-carbaldehyde derivatives . Optimization involves adjusting solvent polarity, reaction time, and catalyst type. For instance, using DMSO as a solvent in reflux conditions improved yield in related triazole syntheses (65% yield reported) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : To confirm the aldehyde proton (δ ~9–10 ppm) and triazole ring protons (δ ~7–8 ppm).
  • LC-MS : For molecular ion peak verification and purity assessment.
  • FT-IR : To identify C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
    Elemental analysis (C, H, N) is critical for validating stoichiometry .

Q. How can impurities be minimized during purification of this compound?

  • Methodology : Recrystallization using ethanol-water mixtures (e.g., 1:1 v/v) effectively removes unreacted precursors. Column chromatography with silica gel and ethyl acetate/hexane eluents resolves structurally similar byproducts. Purity >97% is achievable, as demonstrated in thiazole-carbaldehyde analogs .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, benzotriazole derivatives exhibit HOMO energies near −6.2 eV, indicating nucleophilic attack susceptibility at the aldehyde group . Experimental validation involves cyclic voltammetry to measure redox potentials .

Q. How does the compound interact with biological targets (e.g., enzymes), and what molecular docking strategies validate these interactions?

  • Methodology : Docking studies (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., bacterial enzymes) identify binding affinities. For triazole-thiazole hybrids, binding poses show hydrogen bonding between the aldehyde group and active-site residues (e.g., Lys123 in E. coli FabH), with binding energies ≤−7.5 kcal/mol . MD simulations (50 ns) assess stability of docked complexes .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. non-active results)?

  • Methodology :

  • Dose-Response Analysis : Test compound efficacy across concentrations (e.g., 1–100 µg/mL) to identify threshold effects.
  • Structural Analog Comparison : Compare with 4-(4-chlorophenyl)thiazole-2-carbaldehyde, which showed MIC = 8 µg/mL against S. aureus due to electron-withdrawing substituents enhancing membrane penetration .
  • Resazurin Assays : Distinguish bacteriostatic vs. bactericidal effects .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the triazole-carbaldehyde scaffold for diversified applications?

  • Methodology : Palladium-catalyzed coupling of the aldehyde group with aryl boronic acids introduces substituents. For example, 4-(2-methylthiazol-4-yl)benzaldehyde reacts with 4-fluorophenylboronic acid under microwave irradiation (120°C, 30 min) to yield biaryl derivatives with >80% conversion . Ligand screening (e.g., XPhos vs. SPhos) optimizes regioselectivity .

Key Challenges & Recommendations

  • Synthetic Scalability : Pilot-scale reactions require controlled pressure/temperature to prevent aldehyde oxidation.
  • Biological Assays : Use in vitro cytotoxicity models (e.g., HEK293 cells) to rule off-target effects.
  • Data Reproducibility : Cross-validate spectral data with PubChem/Cambridge Structural Database entries .

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